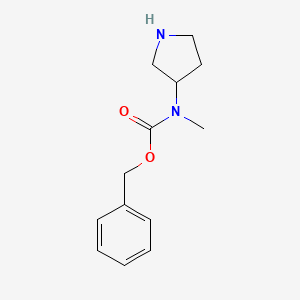

Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester

Description

Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS: 1292370-03-6) is a pyrrolidine-based carbamate derivative with a molecular weight of 234.30 g/mol and a purity of 90.0% . Its structure comprises a pyrrolidine ring substituted at the 3-position with a carbamic acid group, which is further esterified with a benzyl moiety. This compound is utilized in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules, owing to its modular carbamate and benzyl ester functionalities.

Properties

IUPAC Name |

benzyl N-methyl-N-pyrrolidin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJVXPOVNQBUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591046 | |

| Record name | Benzyl methyl(pyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087329-67-6 | |

| Record name | Benzyl methyl(pyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Carbamation Using Benzyl Chloroformate

The most straightforward method involves reacting N-methyl-pyrrolidin-3-amine with benzyl chloroformate under basic conditions. In a typical procedure, the amine (1 equiv) is dissolved in dichloromethane (DCM) and treated with triethylamine (1.2 equiv) to scavenge HCl. Benzyl chloroformate (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. Workup involves washing with brine, drying over Na2SO4, and solvent evaporation to yield the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Key Data:

-

Purity: >95% (HPLC)

-

1H NMR (CDCl3): δ 7.35–7.28 (m, 5H, Bn), 5.12 (s, 2H, OCH2Ph), 3.60–3.45 (m, 1H, pyrrolidine), 2.85 (s, 3H, NCH3).

This method is favored for its simplicity but requires anhydrous conditions to avoid hydrolysis of the chloroformate.

Benzyl Transfer via 2-Benzyloxy-1-Methylpyridinium Triflate

A neutral, metal-free alternative employs 2-benzyloxy-1-methylpyridinium triflate (1 ) as a benzylating agent. The carbamic acid precursor (1 equiv) is dissolved in trifluorotoluene and reacted with 1 (1.2 equiv) at 60°C for 6 hours. The pyridine byproduct is removed via extraction, and the product is isolated by crystallization from methanol.

Advantages:

Multi-Step Synthesis with Hydrogenolysis

A patent-derived approach (CN105237463A) involves sequential protection, Grignard addition, and hydrogenolysis:

-

Protection: N-Benzyl-4-carbonyl-ethyl nipecotate is treated with ammonia in ethanol to yield a secondary amine intermediate.

-

Grignard Reaction: Methyl magnesium bromide adds to the carbonyl group at −60°C, followed by aqueous workup.

-

Hydrogenation: Raney Nickel catalyzes hydrogenation (4 atm H2, 30°C) to reduce intermediates.

-

Benzylation: The resulting amine is reacted with benzyl chloroformate under basic conditions.

Key Metrics:

This method, while labor-intensive, ensures high stereochemical fidelity for chiral pyrrolidine derivatives.

Comparative Analysis of Methods

Optimization Strategies

Solvent and Temperature Effects

Catalytic Hydrogenation

Raney Nickel (10% loading) in methanol achieves complete deprotection of N-benzyl intermediates within 30 hours. Kinetic studies show a half-life (t1/2) of 8 hours for benzyl group removal.

Industrial Considerations

Large-scale production faces challenges in cost and waste management. Continuous flow systems reduce reaction times by 40% for Grignard steps . Ethyl acetate/water biphasic extraction minimizes solvent use during workup.

Chemical Reactions Analysis

Types of Reactions

Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it useful in the development of new compounds with potential therapeutic effects.

2. Medicinal Chemistry:

- The compound has been investigated for its potential therapeutic properties. It is explored as a precursor in drug development, particularly in neuropharmacology and cancer therapy. Its ability to inhibit specific enzymes involved in neurotransmission positions it as a candidate for treating neurodegenerative diseases like Alzheimer's .

3. Biochemical Probes:

- Researchers are studying this compound as a biochemical probe to understand enzyme interactions better. Its structural features may enable it to modulate enzyme activity, providing insights into biochemical pathways and potential therapeutic targets.

4. Industrial Applications:

- In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique reactivity makes it suitable for various applications in chemical manufacturing.

Neuropharmacological Effects

Research indicates that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters. By inhibiting these enzymes, the compound may enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .

Case Studies

1. Neuroprotective Effects:

- A study demonstrated that this compound exhibited significant neuroprotective effects in vitro by enhancing cholinergic signaling pathways. This suggests its potential application in developing treatments for neurodegenerative disorders .

2. Cancer Therapy:

Mechanism of Action

The mechanism of action of Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester with structurally or functionally analogous compounds, focusing on molecular features, synthesis, stability, and applications.

Structural Analogs in the Pyrrolidine Carbamate Family

Key Observations :

- Substituents on the pyrrolidine ring (e.g., hydroxyethyl, chloro-acetyl, bromo) significantly alter reactivity and biological activity. For instance, the hydroxyethyl group in enhances solubility, while bromine in facilitates Suzuki-Miyaura coupling .

- The benzyl ester group is a common feature, improving stability during synthesis and modulating pharmacokinetics .

Functional Analogs: Benzyl Esters of Carbamic Acids and Phenolic Derivatives

Key Observations :

- Carbamic acid benzyl esters (e.g., ) are preferred in drug synthesis for their balance of stability and metabolic cleavage, whereas phenolic benzyl esters (e.g., ) exhibit antioxidant properties but lower metabolic stability .

Stability and Reactivity

- pH Sensitivity : Benzyl ester bonds, including those in this compound, are stable under acidic conditions but hydrolyze in alkaline environments . For example, DHP-glucuronic acid complexes (DHPGAC) showed benzyl ester cleavage at pH > 7, releasing glucuronic acid .

- Synthetic Considerations: The benzyl ester group is often introduced via reductive amination (e.g., using 4-carboxybenzaldehyde and methanol ) or esterification with SOCl₂/MeOH . Its stability under acidic conditions (pH 4–6) makes it suitable for reactions requiring mild acidity .

Biological Activity

Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester (also known as benzyl methyl pyrrolidine-3-carbamate) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.29 g/mol

- CAS Number : 1038350-84-3

The compound features a pyrrolidine ring, which is known for its presence in various biologically active molecules, contributing to its potential therapeutic effects.

Research indicates that this compound may exert its biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive functions .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. For instance, related piperidine derivatives have been shown to induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy .

- Modulation of Receptor Activity : The compound may interact with various receptors, including muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and cancer progression .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds:

- Neuroprotective Effects : A study highlighted that certain piperidine derivatives exhibited neuroprotective effects by inhibiting AChE activity, which is crucial for maintaining cognitive health in Alzheimer's disease models .

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutic agents like bleomycin in certain assays .

- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of pyrrolidine derivatives revealed that specific substituents could enhance biological activity, suggesting that careful design of these compounds could lead to more effective therapeutic agents .

Data Tables

The following table summarizes key findings from recent studies on this compound and related compounds:

Q & A

Q. How can site-specific protein modifications be achieved using this compound in bioconjugation strategies?

- Methodological Answer: The benzyl ester can act as a latent electrophile for targeted protein modification. Under mild acidic conditions, the ester hydrolyzes to generate a reactive carbamic acid intermediate, which couples with lysine or cysteine residues. Optimize pH (4–5) and use directed evolution of enzymes (e.g., sortases) for regioselective labeling, as demonstrated in genetically encoded systems .

Q. What strategies resolve contradictions in elemental analysis data when characterizing benzyl ester-protein adducts?

- Methodological Answer: Discrepancies in nitrogen content (e.g., unexpected increases at neutral pH) indicate protein contamination. Employ preparative SEC (size-exclusion chromatography) or dialysis to isolate the ester product. Validate purity via SDS-PAGE or MALDI-TOF to confirm the absence of protein adducts .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.